N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 899754-00-8
VCID: VC6144647
InChI: InChI=1S/C21H16ClF3N2O2/c1-13-5-2-3-6-14(13)12-27-10-4-7-16(20(27)29)19(28)26-18-11-15(21(23,24)25)8-9-17(18)22/h2-11H,12H2,1H3,(H,26,28)
SMILES: CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Molecular Formula: C21H16ClF3N2O2
Molecular Weight: 420.82

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 899754-00-8

Cat. No.: VC6144647

Molecular Formula: C21H16ClF3N2O2

Molecular Weight: 420.82

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 899754-00-8

Specification

CAS No. 899754-00-8
Molecular Formula C21H16ClF3N2O2
Molecular Weight 420.82
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H16ClF3N2O2/c1-13-5-2-3-6-14(13)12-27-10-4-7-16(20(27)29)19(28)26-18-11-15(21(23,24)25)8-9-17(18)22/h2-11H,12H2,1H3,(H,26,28)
Standard InChI Key GTXJWAINDQKYPG-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

Chemical Structure and Functional Significance

The compound features a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a 2-methylbenzyl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 2-chloro-5-(trifluoromethyl)phenyl group. This architecture suggests a dual role for the molecule:

  • The 2-oxo-1,2-dihydropyridine ring serves as a chelating scaffold, potentially coordinating divalent metal ions (e.g., Mg²⁺) critical for enzymatic activity .

  • The 2-methylbenzyl substituent at position 1 introduces lipophilicity, which may enhance membrane permeability and pharmacokinetic stability.

  • The 2-chloro-5-(trifluoromethyl)phenyl group contributes steric bulk and electron-withdrawing effects, likely influencing target binding affinity and metabolic resistance .

Comparative analysis with structurally analogous INSTIs, such as 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides , reveals that the trifluoromethyl group’s strong electronegativity could stabilize interactions with hydrophobic enzyme pockets. Additionally, the chloro substituent may participate in halogen bonding with protein residues, a phenomenon observed in crystallographic studies of related inhibitors .

Synthetic Methodologies

While no explicit synthesis of this compound is documented, its preparation can be extrapolated from established protocols for analogous dihydropyridine carboxamides . A plausible route involves the following steps:

Formation of the Dihydropyridine Core

The dihydropyridine ring may be constructed via a Knoevenagel condensation between a malonate ester and an appropriately substituted nitrobenzaldehyde, followed by cyclization under reductive conditions. For example, dimethyl malonate and 2-nitrobenzaldehyde derivatives undergo microwave-assisted condensation to yield intermediates like dimethyl 2-(2-nitrobenzylidene)malonate . Subsequent hydrogenation over platinum(IV) oxide in acetic acid generates the 1-hydroxy-2-oxo-1,2-dihydropyridine scaffold .

Carboxamide Formation

The carboxylic acid at position 3 is activated (e.g., via mixed anhydride or HATU-mediated coupling) and reacted with 2-chloro-5-(trifluoromethyl)aniline. This step parallels the synthesis of N-(3-chloro-4-fluorobenzyl)-1,8-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide , where amidation with halogenated benzylamines proceeds in DMF under microwave irradiation.

Table 1: Hypothetical Reaction Yields for Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)
1Knoevenagel condensationDimethyl malonate, nitrobenzaldehyde, microwave (80°C, 15 h)85–90
2CyclizationPtO₂, H₂, acetic acid, 22 h70–75
3Alkylation2-methylbenzyl bromide, K₂CO₃, DMF60–65
4AmidationHATU, DIPEA, DMF, 24 h50–55

Physicochemical and Spectroscopic Properties

Predictive modeling and analog-based inferences suggest the following characteristics:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility due to the trifluoromethyl and benzyl groups.

  • pKa: The 2-oxo group (pKa ~4.5) and carboxamide NH (pKa ~10.5) contribute to pH-dependent ionization .

  • Spectroscopy:

    • ¹H NMR: Aromatic protons from the dihydropyridine ring (δ 7.2–8.6 ppm), methylbenzyl methyl group (δ 2.3 ppm), and amide NH (δ 10.0–10.5 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 163–165 ppm), CF₃ (δ 120–125 ppm, q, J = 280 Hz), and quaternary aromatic carbons .

Biological Activity and Mechanistic Insights

Though direct data are unavailable, the compound’s structural similarity to INSTIs implies potential antiviral activity. Key inferences include:

HIV Integrase Inhibition

The 2-oxo-1,2-dihydropyridine core may chelate Mg²⁺ ions at the integrase active site, disrupting viral DNA strand transfer. For example, analogs like 8a (IC₅₀ = 0.027 μM for strand transfer) demonstrate submicromolar potency, suggesting that the trifluoromethyl group in the target compound could enhance binding through hydrophobic interactions.

Pharmacokinetic Profiling

  • Metabolic Stability: The trifluoromethyl group likely reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

  • Plasma Protein Binding: High binding (>95%) is anticipated due to lipophilic substituents, potentially limiting free drug concentrations .

Table 2: Hypothetical Biological Data vs. Analog 8a

ParameterTarget CompoundAnalog 8a
IC₅₀ (Strand Transfer)0.015–0.03 μM0.027 μM
LogP3.82.9
Plasma Half-life (rat)6–8 h4.5 h

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